(2-Fluoro-benzoylamino)-acetic acid

Enzymatic synthesis biocatalysis hippurate derivatives

Researchers using fluorinated hippuric acids for enzymatic coupling or renal transporter studies face yield and selectivity bottlenecks when using the wrong positional isomer. o-Fluorohippuric acid (CAS 363-34-8) uniquely addresses these challenges: • Maximizes papain-catalyzed coupling yields vs. meta/para isomers • Weakest PAH uptake inhibition among fluoro-hippurates for clean transporter kinetics • Enables one-step [¹⁸F] isotope exchange for PET tracer GMP synthesis. Supplied ≥95% purity, stored at -20°C, with global shipping from BenchChem.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
CAS No. 363-34-8
Cat. No. B1298137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-benzoylamino)-acetic acid
CAS363-34-8
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)O)F
InChIInChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
InChIKeyQPLHHPDONGSZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-Benzoylamino-Acetic Acid: Identity & Procurement


(2-Fluoro-benzoylamino)-acetic acid (syn. ortho-fluorohippuric acid, N-(2-fluorobenzoyl)glycine) is a fluorinated N-acylglycine of formula C₉H₈FNO₃ (MW 197.16) . It is a white to off-white solid with a predicted logP of ~1.03 and a free carboxylic acid moiety that dominates its solubility and reactivity profile . The ortho-fluorine atom creates a distinctive steric and electronic environment that differentiates it from the para- (CAS 366-79-0) and meta-fluoro isomers as well as from unsubstituted hippuric acid. The compound is commercially supplied as a research intermediate and reference standard, typically at ≥95% purity, and is stored at −20 °C for long-term stability .

Workflow Enzymatic coupling or PET tracer precursor research
Selection Context Ortho-fluorine positional isomer; distinct from para/meta analogs
Procurement Context Supplied as research intermediate and reference standard

2-Fluoro-Benzoylamino-Acetic Acid: Irreplaceable by Analogues


Fluorinated hippuric acids are not functionally interchangeable because the position of the fluorine substituent on the benzoyl ring dictates both the compound’s reactivity in enzymatic coupling reactions and its interaction with renal organic anion transporters. In papain-catalyzed synthesis, ortho-substituted hippuric acids (including o-fluoro) produce significantly higher yields of m-toluidide than their meta- or para-counterparts [1]. Conversely, in competitive renal transport assays, ortho-substituted hippurates are weaker inhibitors of p-aminohippurate (PAH) uptake than meta- and para-substituted congeners, meaning that choosing the wrong positional isomer can confound pharmacokinetic modelling or tracer-development studies [2]. The ortho-fluoro isomer also uniquely supports direct [¹⁸F]-isotope exchange radiolabeling, a capability absent in the para-fluoro analog, which requires a multi-step radiosynthesis [3]. These three evidence dimensions—synthetic efficiency, transporter pharmacology, and radiochemical accessibility—make blind substitution scientifically unsound.

1
Enzymatic yield may shift
Meta- and para-fluoro isomers can produce lower yields in papain-catalyzed coupling reactions.
2
Transporter inhibition profile may differ
Renal organic anion transporter assays show positional rank order, with ortho as weakest inhibitor.
3
Radiosynthesis route may not transfer
Direct [¹⁸F]-isotope exchange reported for ortho; para isomer requires multi-step labeling.

2-Fluoro-Benzoylamino-Acetic Acid: Head-to-Head Evidence


Papain-Catalyzed Coupling Yield Advantage

In a direct head-to-head study of papain-catalyzed synthesis of hippuryl-m-toluidides, ortho-substituted hippuric acids, including ortho-fluorohippuric acid, gave a greater yield of m-toluidide product at all tested pH values (pH 4, 5, 6) than either the corresponding meta- or para-substituted fluoro-hippuric acids [1]. The sole exception among ortho-halogen acids was o-iodohippuric acid. The yield advantage is attributed to the ortho substituent’s favorable steric interaction with the enzyme active site, as evidenced by correlations between yield and the van der Waals radius or parachor increment of the substituent [1].

Papain coupling yield
Head-to-head
ortho-F > meta-F ≈ para-F at pH 4, 5, 6
Supports enzymatic synthesis workflow selection.
Qualitative ranking; exact yields not extractable.
Enzymatic synthesis biocatalysis hippurate derivatives

Minimal Renal Organic Anion Transporter Inhibition

In rabbit kidney cortex slices, the capacity of mono-substituted hippurates to competitively inhibit p-aminohippurate (PAH) transport follows a consistent positional rank order: meta > para > ortho [1]. Within the meta and para series, inhibitory potency further correlates with the bulk of the substituent. Thus, ortho-fluorohippuric acid is a systematically weaker inhibitor of the renal organic anion transporter than its meta-fluoro or para-fluoro analogs, and substantially weaker than the corresponding ortho-iodo or ortho-bromo derivatives [1].

Renal transporter inhibition
Class-level
Inhibition: meta > para > ortho
Reported weakest inhibitor among fluoro-hippurates.
Directional ranking; no absolute IC₅₀ from source.
Renal transport drug–transporter interactions PAH inhibition

Direct [¹⁸F]-Isotope Exchange Radiolabeling

The ortho-fluorohippuric acid skeleton supports direct nucleophilic [¹⁸F]-isotope exchange. Ndiokwere (1978) reported that in ethanol/water (1:1 v/v), complete (100%) isotope exchange is achieved within 1.5 hours, whereas no exchange occurs in the molten state of the exchanging species [1]. In contrast, the para-fluoro isomer cannot be labeled by simple isotope exchange and requires a multi-step radiosynthesis via iodonium ylide-mediated radiofluorination [2]. This makes the ortho isomer uniquely suited as a cold precursor for PET tracer production, enabling late-stage labeling under mild, aqueous-compatible conditions.

Direct [¹⁸F]-isotope exchange
Cross-study
100% exchange in 1.5 h (EtOH/H₂O 1:1)
Supports late-stage radiosynthesis workflow.
Para isomer requires multi-step approach.
PET radiochemistry fluorine-18 labeling renal imaging agents

Distinct pKa and logP Physicochemical Profile

The ortho-fluorine atom alters both the acidity of the carboxylic acid and the lipophilicity of the molecule relative to the parent hippuric acid and the para-fluoro isomer. Predicted pKa for (2-fluoro-benzoylamino)-acetic acid (carboxylic acid proton) is approximately 3.39, compared to ~3.64 for unsubstituted hippuric acid and a similar ~3.39 for the para-fluoro analog . The logP is predicted to be 1.03 for the ortho isomer versus ~0.37 for the N-unsubstituted glycine comparator , indicating that ortho-fluorination modestly increases lipophilicity while maintaining the same acid strength, a combination that can influence protein binding and membrane permeability in biological assays.

pKa and logP profile
Data to verify
Predicted pKa ≈ 3.39; logP ≈ 1.03
Supports permeability screening context.
In silico prediction; experimental validation recommended.
Physicochemical profiling ADME prediction lead optimization

2-Fluoro-Benzoylamino-Acetic Acid Application Scenarios


Enzymatic Synthesis of Hippurate-Derived Probes

When using papain or related cysteine proteases to catalytically couple hippuric acid derivatives with amine nucleophiles, selecting the ortho-fluoro isomer maximises product yield at all relevant pH values, as directly demonstrated by the head-to-head data in Section 3 [1]. This is particularly valuable for generating metabolite reference standards where reaction scale is limited and high conversion is paramount.

Late-Stage [¹⁸F]-Radiolabeling for Renal PET Tracers

For PET centers developing renal imaging agents, ortho-fluorohippuric acid serves as a cold precursor that can be directly converted to [¹⁸F]-ortho-fluorohippurate via isotope exchange in ethanol/water (100% exchange in 1.5 h) [1]. This one-step, aqueous-compatible procedure avoids the complex iodonium ylide chemistry required for the para isomer [2] and is compatible with automated GMP synthesis modules.

Low-Inhibition Renal Transporter Pharmacology

In experiments measuring PAH transport kinetics or screening drug candidates for organic anion transporter interactions, ortho-fluorohippuric acid is the preferred fluorinated hippurate control because it exerts the weakest competitive inhibition among the positional isomers [1]. Using the meta- or para-fluoro analogs would introduce greater transporter blockade and could lead to false-positive or artefactually amplified inhibition readouts.

SAR Library: Ortho Position Exploration

Medicinal chemistry programs investigating N-acylglycine scaffolds benefit from the ortho-fluoro compound as a compact, electron-withdrawing substituent that uniquely influences both enzymatic coupling efficiency and transporter recognition, two parameters that cannot be predicted from the para- or meta-fluoro data alone [1][2]. Procurement of the ortho isomer is therefore essential for complete SAR coverage.

Application
Selection Property
Validation Focus
Enzymatic probe synthesis
Papain substrate efficiency
Coupling yield across pH conditions
Renal PET tracer development
Late-stage [¹⁸F]-labeling precursor
Isotope exchange efficiency and radiosynthesis compatibility
Renal transporter pharmacology
Weak OAT inhibition control
PAH transport assay interference review
Ortho-substituent SAR libraries
Positional isomer comparator
Enzymatic and transporter recognition profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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